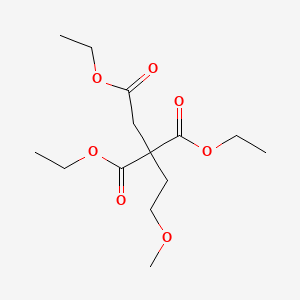
Triethyl 4-methoxybutane-1,2,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 4-methoxybutane-1,2,2-tricarboxylate is an organic compound with the molecular formula C14H24O7 It is a triester derived from 4-methoxybutane-1,2,2-tricarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-methoxybutane-1,2,2-tricarboxylate typically involves the esterification of 4-methoxybutane-1,2,2-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors may be used to enhance the efficiency of the esterification process. The use of advanced purification techniques such as chromatography ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 4-methoxybutane-1,2,2-tricarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted esters from nucleophilic substitution.
Applications De Recherche Scientifique
Triethyl 4-methoxybutane-1,2,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Triethyl 4-methoxybutane-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes and receptors in biological systems. The methoxy group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl butane-1,2,4-tricarboxylate: Similar structure but different substitution pattern.
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Contains a triazine ring instead of a butane backbone.
Uniqueness
Triethyl 4-methoxybutane-1,2,2-tricarboxylate is unique due to the presence of the methoxy group at the 4-position, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Propriétés
Numéro CAS |
88067-02-1 |
|---|---|
Formule moléculaire |
C14H24O7 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
triethyl 4-methoxybutane-1,2,2-tricarboxylate |
InChI |
InChI=1S/C14H24O7/c1-5-19-11(15)10-14(8-9-18-4,12(16)20-6-2)13(17)21-7-3/h5-10H2,1-4H3 |
Clé InChI |
OZAVATRXDUVEED-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CCOC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


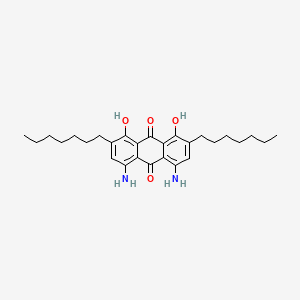
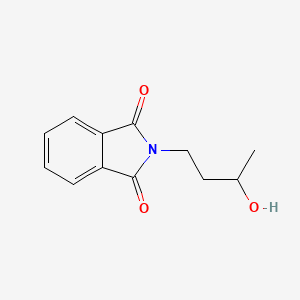
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

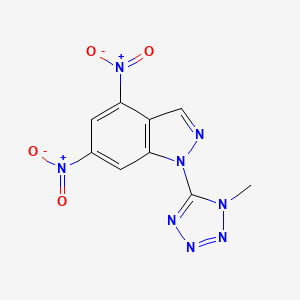

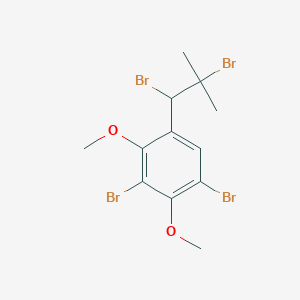
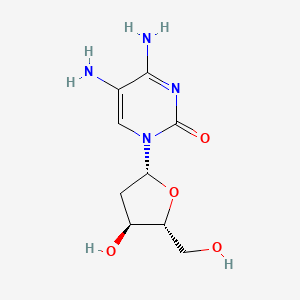
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
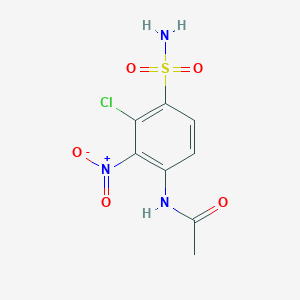
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

